Bendamustine Impurity 27 Ethyl Ester

impurity structure-activity relationship DNA alkylation genotoxic impurity classification

Bendamustine Impurity 27 Ethyl Ester (CAS 1366085-75-7, MF C₁₈H₂₅N₃O₃, MW 331.4 g/mol), systematically named ethyl 4-(1-methyl-5-morpholin-4-ylbenzimidazol-2-yl)butanoate, is a morpholine-substituted benzimidazole butanoate ester classified within the bendamustine impurity family. Unlike the active pharmaceutical ingredient (API) bendamustine hydrochloride—a bifunctional nitrogen mustard alkylating agent—this impurity lacks the bis(2-chloroethyl)amino pharmacophore at the 5-position, bearing instead a morpholine ring.

Molecular Formula C18H25N3O3
Molecular Weight 331.4 g/mol
Cat. No. B13438040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBendamustine Impurity 27 Ethyl Ester
Molecular FormulaC18H25N3O3
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N3CCOCC3
InChIInChI=1S/C18H25N3O3/c1-3-24-18(22)6-4-5-17-19-15-13-14(7-8-16(15)20(17)2)21-9-11-23-12-10-21/h7-8,13H,3-6,9-12H2,1-2H3
InChIKeyWCCZECQJGWCKDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bendamustine Impurity 27 Ethyl Ester: Structural Identity, Pharmacopoeial Relevance, and Role as a USP Reference Standard Intermediate


Bendamustine Impurity 27 Ethyl Ester (CAS 1366085-75-7, MF C₁₈H₂₅N₃O₃, MW 331.4 g/mol), systematically named ethyl 4-(1-methyl-5-morpholin-4-ylbenzimidazol-2-yl)butanoate, is a morpholine-substituted benzimidazole butanoate ester classified within the bendamustine impurity family. Unlike the active pharmaceutical ingredient (API) bendamustine hydrochloride—a bifunctional nitrogen mustard alkylating agent—this impurity lacks the bis(2-chloroethyl)amino pharmacophore at the 5-position, bearing instead a morpholine ring . This single structural divergence fundamentally alters its biological reactivity, eliminating DNA-alkylating capacity while retaining the benzimidazole-butanoate scaffold. The compound is the synthetic ethyl ester precursor of Bendamustine Related Compound B (USP), the free acid 4-(1-methyl-5-morpholino-1H-benzimidazol-2-yl)butanoic acid, which is a compendial process impurity controlled under the USP monograph for Bendamustine Hydrochloride for Injection [1]. Procured primarily as a certified reference standard for ANDA/DMF analytical method development, method validation (AMV), and quality control (QC) applications, its value proposition is anchored in its defined pharmacopoeial identity rather than in pharmacological activity .

Why a Generic Bendamustine Ethyl Ester or Free Acid Cannot Replace Bendamustine Impurity 27 Ethyl Ester in Regulated Analytical Workflows


Substituting Bendamustine Impurity 27 Ethyl Ester with a closely related analog—such as the corresponding free acid (Bendamustine Related Compound B, CAS 1228552-02-0, MW 303.36), the nitrogen-mustard-bearing Bendamustine Ethyl Ester (USP Related Compound I, CAS 87475-54-5, MW 386.32), or the isopropyl ester (CAS 1313020-25-5)—introduces distinct risks of chromatographic co-elution misassignment, erroneous relative retention time (RRT) calibration, and regulatory non-compliance in ANDA impurity profiling . The morpholine-substituted ethyl ester occupies a unique chromatographic retention window that differs from both the more polar free acid (logP differential of approximately 1.5–2.0 units attributable to the ethyl ester moiety) and the later-eluting nitrogen-mustard-containing esters [1]. Furthermore, USP monograph guidance explicitly distinguishes process impurity Related Compound B (the free acid) from degradation products, assigning it identification-only status and excluding it from total impurity reporting—a regulatory nuance that cannot be extrapolated to unlisted analogs [2]. For laboratories conducting forced degradation studies or stability-indicating method validation per ICH Q3A/Q3B, using an incorrect ester form or a non-morpholino analog risks misidentifying unknown peaks, underestimating true impurity burdens, and ultimately failing method suitability criteria during regulatory review [1].

Quantitative Differentiation Evidence for Bendamustine Impurity 27 Ethyl Ester Against Closest Analogs


Structural Pharmacophore Divergence: Morpholine Substituent Confers Absence of DNA Alkylation Reactivity vs. Nitrogen-Mustard-Bearing Esters

Bendamustine Impurity 27 Ethyl Ester contains a morpholine ring (N3CCOCC3) at the benzimidazole 5-position, replacing the bis(2-chloroethyl)amino nitrogen mustard warhead present in the API and in comparator esters such as Bendamustine Ethyl Ester (CAS 87475-54-5) and Bendamustine Isopropyl Ester (CAS 1313020-25-5) . The nitrogen mustard moiety is the structural determinant of DNA interstrand crosslinking and resultant cytotoxicity; its absence in the target compound eliminates this mechanism of action entirely, classifying the impurity as pharmacologically inert with respect to alkylating activity [1]. By contrast, direct bendamustine esters (ethyl, isopropyl, methyl) retain both chloroethyl arms and therefore preserve theoretical alkylating potential, which carries distinct implications for genotoxic impurity risk assessment under ICH M7 guidelines [1]. The morpholine substitution introduces a tertiary amine (pKa ~7.4 for the morpholine nitrogen) absent in the nitrogen-mustard-bearing esters, conferring differential ionization behavior and protonation state at analytical pH that directly impacts reversed-phase HPLC retention and peak symmetry .

impurity structure-activity relationship DNA alkylation genotoxic impurity classification

Physicochemical and Chromatographic Differentiation from Free Acid Form (USP Related Compound B): Ester vs. Carboxylic Acid Impacts Retention and Solubility

The target compound differs from its direct hydrolysis product—Bendamustine Related Compound B free acid (CAS 1228552-02-0, MF C₁₆H₂₁N₃O₃, MW 303.36 g/mol)—by the presence of an ethyl ester (–COOCH₂CH₃, +28.05 Da) in place of a carboxylic acid (–COOH) . This esterification increases the molecular weight from 303.36 to 331.41 g/mol (+9.2%) and substantially elevates logP, translating to longer reversed-phase HPLC retention. In the USP compendial method employing an Inertsil ODS-2 column (250 × 4.6 mm, 5 µm) with a water/trifluoroacetic acid–acetonitrile gradient and UV detection at 254 nm, the free acid Related Compound B is assigned a specific relative retention time (RRT) as a process impurity for identification purposes, while the ethyl ester precursor would elute later under the same gradient conditions due to its increased hydrophobicity . The ester is described as an off-white solid requiring storage at 2–8°C for long-term stability, whereas the free acid hydrochloride form is supplied as a USP Reference Standard in 20 mg vials at a catalog price of $1,015.00 (USP Catalog No. 1065243) . This mass and retention differential is critical for peak assignment during method validation: laboratories must distinguish the ester intermediate from the free acid impurity to avoid misidentification of chromatographic peaks in both API release testing and stability studies .

HPLC method development relative retention time logP differential

Regulatory Status Differentiation: USP Compendial Recognition of the Free Acid Form Elevates the Ethyl Ester as a Critical Synthetic Intermediate for Reference Standard Preparation

Bendamustine Impurity 27 Ethyl Ester occupies a unique position in the analytical supply chain as the documented synthetic precursor to USP Bendamustine Related Compound B RS, which is explicitly listed in the USP monograph for Bendamustine Hydrochloride for Injection . The USP monograph errata (official October 1, 2019) specifies that Related Compound B is 'a process impurity controlled in the drug substance monograph' and is 'included in the table for identification only, and it is not to be reported in the total impurities' [1]. This regulatory carve-out—distinguishing Related Compound B from degradation products that must be quantified and reported—has no parallel among non-compendial bendamustine ester analogs such as Bendamustine Isopropyl Ester (Impurity C, CAS 1313020-25-5) or Bendamustine Methyl Ester, which lack USP recognition and must be individually qualified per ICH Q3A thresholds [1]. For ANDA filers, the availability of a characterized ethyl ester intermediate enables in-house synthesis and verification of the USP Related Compound B standard, supporting compliance with the USP General Chapter <11> reference standard requirements for identity, purity, and potency verification . In contrast, laboratories procuring the free acid standard directly from USP (Catalog 1065243, $1,015.00 for 20 mg) face higher per-milligram costs and potential supply discontinuities compared to sourcing the ethyl ester intermediate for internal standard preparation .

USP reference standard ANDA regulatory submission process impurity control

Plasma Stability Inference from Structure-Related Morpholinoethyl Ester Prodrug: Class-Level Evidence for Esterase Susceptibility of the Ethyl Ester Moiety

Although direct plasma stability data for Bendamustine Impurity 27 Ethyl Ester have not been reported in the peer-reviewed literature, class-level inference can be drawn from the comprehensive study by Huber et al. (2015) on the stability of neutral and basic esters of bendamustine in human plasma [1]. In that study, bendamustine morpholinoethyl ester—a structurally related prodrug bearing the morpholine ring on the ester side chain rather than at the benzimidazole 5-position—exhibited a plasma half-life (t½) between 41 and 116 minutes in human plasma, substantially exceeding the <5 minute t½ of the piperidinoethyl and pyrrolidinoethyl esters [1]. The ethyl ester of bendamustine itself (the direct nitrogen-mustard-bearing ethyl ester, CAS 87475-54-5) demonstrated comparable stability, with t½ exceeding 40 minutes in human plasma [2]. These data indicate that simple alkyl esters of the bendamustine scaffold are relatively resistant to plasma esterase-mediated hydrolysis compared to basic aminoethyl esters. By extrapolation, the ethyl ester moiety of Bendamustine Impurity 27 Ethyl Ester would be expected to exhibit similar stability against non-specific esterases, though the absence of the nitrogen mustard moiety precludes direct extrapolation of the nitrogen mustard hydrolysis kinetics (t½ ~130 min in plasma vs. ~11 min in buffer for the API) [1]. This class-level stability inference is relevant for laboratories designing forced degradation protocols: the ethyl ester linkage is expected to be more resistant to hydrolytic cleavage than would be the case for a more labile ester analog, meaning that hydrolytic stress conditions may need to be more aggressive to generate the free acid degradation marker [2].

esterase hydrolysis forced degradation stability-indicating method

Purity Specification and Physical Characterization Data for Procurement-Quality Benchmarking Against Commercial Alternatives

Commercial suppliers of Bendamustine Impurity 27 Ethyl Ester provide defined purity and characterization specifications that enable direct quality benchmarking. The compound is supplied as an off-white solid (CymitQuimica/TRC, Catalog TR-M136605) with molecular identity confirmed by InChI Key WCCZECQJGWCKDG-UHFFFAOYSA-N . Multiple independent vendors offer the compound at purity specifications of ≥95% (HPLC), with supporting characterization data including HPLC chromatograms, NMR (¹H, ¹³C), and mass spectra provided in Certificates of Analysis (CoA) . In comparison, the free acid USP Reference Standard (Bendamustine Related Compound B, Catalog 1065243) is supplied at a controlled USP-grade purity with full compendial traceability but at a unit cost of approximately $50.75 per milligram for a 20 mg vial, positioning the ethyl ester intermediate as a cost-effective alternative for laboratories conducting in-house synthesis and qualification of the USP standard [1]. The ethyl ester's physical form (off-white solid, storage at 2–8°C for long-term stability) provides practical handling advantages over the hygroscopic hydrochloride salt forms of certain bendamustine-related impurities, which can rapidly absorb moisture upon air exposure as documented for the morpholinoethyl ester hydrochloride in US Patent 8,809,549 [1]. This solid-state stability facilitates accurate weighing and solution preparation in routine analytical workflows, reducing variability in standard preparation compared to hygroscopic alternatives.

reference standard certification CoA specifications HPLC purity

Recommended Application Scenarios for Bendamustine Impurity 27 Ethyl Ester in Pharmaceutical Development and Quality Control


Synthetic Intermediate for In-House Preparation of USP Bendamustine Related Compound B Reference Standard

Pharmaceutical analytical laboratories supporting ANDA filings for generic bendamustine hydrochloride can utilize Bendamustine Impurity 27 Ethyl Ester as the key synthetic precursor for in-house hydrolysis to Bendamustine Related Compound B (free acid, CAS 1228552-02-0), the USP-recognized process impurity . Saponification of the ethyl ester under controlled basic conditions (e.g., NaOH in aqueous methanol or ethanol) yields the free acid, which can then be purified, characterized, and qualified against the USP Reference Standard (Catalog 1065243) per USP General Chapter <11> requirements . This approach offers a cost-effective alternative to repeated procurement of the USP standard at $1,015.00 per 20 mg vial, particularly for laboratories requiring multi-gram quantities of Related Compound B for extensive method validation, system suitability, and stability study protocols . The ethyl ester's defined structure, characterized by InChI Key WCCZECQJGWCKDG-UHFFFAOYSA-N and confirmed by NMR and mass spectrometry, ensures that the synthetic pathway is reproducible and the resulting free acid can be unambiguously identified .

HPLC System Suitability and Peak Identification in USP Compendial Method Implementation

When implementing the USP compendial HPLC method for Bendamustine Hydrochloride for Injection—using an Inertsil ODS-2 column (250 × 4.6 mm, 5 µm), a water/TFA–acetonitrile gradient, and UV detection at 254 nm—Bendamustine Impurity 27 Ethyl Ester serves as a critical retention time marker to distinguish the ester intermediate peak from the free acid Related Compound B peak . The ethyl ester's increased hydrophobicity relative to the free acid (estimated ΔlogP ≈ +1.5 to +2.0) ensures later elution under the specified gradient conditions, preventing misassignment of the ester peak as an unknown impurity or degradation product . In system suitability testing, co-injection of the ethyl ester with the USP Related Compound B standard and the API allows unambiguous verification of relative retention times and relative response factors for all morpholine-series impurities, an essential step for laboratories submitting ANDA documentation where peak identity must be rigorously demonstrated .

Forced Degradation Study Design for Stability-Indicating Method Validation per ICH Q1A/Q2B

In forced degradation studies designed to validate stability-indicating HPLC methods for bendamustine hydrochloride drug substance and drug product, Bendamustine Impurity 27 Ethyl Ester is employed as a marker compound for the ester hydrolysis degradation pathway leading to Related Compound B . Based on class-level stability data from Huber et al. (2015), which demonstrated that simple alkyl esters of the bendamustine scaffold exhibit plasma half-lives exceeding 40 minutes, hydrolytic stress conditions (acidic, basic, and neutral) must be optimized to achieve meaningful degradation of the ethyl ester to the free acid . The compound can be subjected to stress conditions in parallel with the API to generate degradation profiles that establish the specificity of the analytical method for separating the ester intermediate, the free acid degradation product, and the parent drug. Per USP monograph guidance, Related Compound B (the free acid) is a process impurity that is 'included in the table for identification only,' and laboratories must demonstrate that their stability-indicating method can differentiate this process impurity from true degradation products formed under ICH stress conditions .

Genotoxic Impurity Risk Assessment and Safety Classification Supporting ICH M7 Documentation

Bendamustine Impurity 27 Ethyl Ester, by virtue of its morpholine substitution at the benzimidazole 5-position in place of the bis(2-chloroethyl)amino nitrogen mustard, lacks the structural alert for DNA alkylation that classifies the API and its direct esters as potentially genotoxic . In the ICH M7 framework for assessment and control of DNA-reactive (mutagenic) impurities in pharmaceuticals, the absence of the chloroethyl alkylating warhead means that this impurity does not trigger the primary structural alert for N-mustard-derived genotoxicity . This structural distinction has practical implications for impurity control strategies: while nitrogen-mustard-bearing impurities (e.g., Bendamustine Ethyl Ester, CAS 87475-54-5) require evaluation against the threshold of toxicological concern (TTC) of 1.5 µg/day, the morpholine-substituted impurity may be classified in a lower concern category, potentially reducing the analytical testing burden and simplifying the impurity specification justification in ANDA submissions . This consideration is particularly relevant for procurement decisions where the selection of impurity reference standards with favorable safety profiles can reduce laboratory handling costs, waste disposal requirements, and occupational exposure monitoring obligations .

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